

Gemfibrozil-d6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Gemfibrozil-d6-1*

Cat. No.: *B15544694*

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An in-depth examination of the properties, analytical applications, and biological context of the deuterated internal standard, Gemfibrozil-d6.

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on Gemfibrozil-d6, a deuterated analog of the lipid-regulating agent Gemfibrozil. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its use in quantitative analysis, and explores the biological signaling pathways of its non-deuterated counterpart.

Core Chemical and Physical Data

Gemfibrozil-d6 is primarily utilized as an internal standard for the precise quantification of Gemfibrozil in biological matrices by mass spectrometry.^[1] Its key identifiers and properties are summarized below.

Property	Value	Source
CAS Number	1184986-45-5	[2][3]
Molecular Formula	C ₁₅ H ₁₆ D ₆ O ₃	[4][5]
Molecular Weight	256.37 g/mol	
Synonyms	5-(2,5-Dimethylphenoxy)-2,2-bis(trideuteriomethyl)pentanoic acid, CI-719-d ₆ , Lopid-d ₆	
Appearance	White Solid	
Purity	>95% (HPLC)	
Isotopic Purity	>95% (>98% in some batches)	
Solubility	Slightly soluble in Chloroform and Methanol	
Storage Temperature	-20°C	

Quantitative Analysis of Gemfibrozil using Gemfibrozil-d6

Gemfibrozil-d6 is an essential tool for pharmacokinetic and drug metabolism studies of Gemfibrozil. Below is a detailed protocol for the quantification of Gemfibrozil in human plasma using a validated liquid chromatography-mass spectrometry (LC/MS) method with Gemfibrozil-d6 as an internal standard.

Experimental Protocol: LC/MS Quantification of Gemfibrozil in Human Plasma

1. Preparation of Standards and Quality Controls:

- Prepare a stock solution of Gemfibrozil at 1 mg/mL in methanol. From this, create working standards at various concentrations.
- Prepare a stock solution of Gemfibrozil-d6 for use as the internal standard.

- Prepare quality control (QC) samples at low, medium, and high concentrations in plasma.

2. Sample Preparation (Protein Precipitation):

- To 125 μL of plasma sample, standard, or QC, add the internal standard solution (Gemfibrozil-d6).
- Add 120 μL of 500 mM ammonium acetate and vortex.
- Add 500 μL of acetonitrile containing 0.1% formic acid to precipitate proteins and vortex thoroughly.
- Centrifuge the samples at $9200 \times g$ for 10 minutes.
- Dilute the resulting supernatant two-fold with ultrapure water.

3. Chromatographic Conditions:

- LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of acetonitrile and ammonium acetate solution is typically used.
- Flow Rate: Optimized for the specific column and system.
- Injection Volume: 15 μL .
- Run Time: Approximately 5 minutes, ensuring elution of both Gemfibrozil and Gemfibrozil-d6.

4. Mass Spectrometry Conditions:

- Mass Spectrometer: A tandem mass spectrometer (MS/MS) is used for detection.
- Ionization Mode: Electrospray ionization (ESI) in negative mode is common.
- Monitoring: Multiple Reaction Monitoring (MRM) is used to detect specific transitions for Gemfibrozil and Gemfibrozil-d6.

5. Data Analysis:

- Quantify Gemfibrozil concentrations in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

This method has been shown to be reproducible with a linear concentration range between 0.5 and 50 µg/mL. The lower limit of quantitation is typically 0.5 µg/mL when using 125 µL of plasma.

Pharmacokinetic Data of Gemfibrozil in Humans

The following table summarizes the pharmacokinetic parameters of Gemfibrozil in healthy human volunteers after single oral doses. This data is crucial for understanding the absorption, distribution, metabolism, and excretion of the drug.

Dose	C _{max} (µg/mL)	T _{max} (h)	t _{1/2} (h)	AUC _{0-∞} (µg·h/mL)
300 mg	9.9 - 21.2	~1-2	1.3 ± 0.2	16.8 - 72.8
600 mg	22.4 - 35.8	~1-2	1.2 ± 0.2	68.3 - 101.3
900 mg	26.5 - 61.9	~1-2	1.4 ± 0.1	95.3 - 229.6

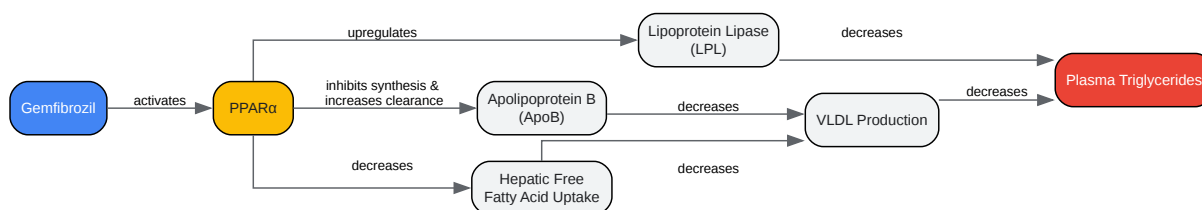
Data adapted from a study on the dose-linearity of Gemfibrozil pharmacokinetics. C_{max} represents the maximum serum concentration, T_{max} is the time to reach C_{max}, t_{1/2} is the elimination half-life, and AUC_{0-∞} is the total area under the concentration-time curve.

Biological Signaling Pathways of Gemfibrozil

Gemfibrozil's therapeutic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. Additionally, Gemfibrozil exhibits anti-inflammatory properties through pathways that can be both dependent and independent of PPARα.

PPARα-Dependent Lipid Metabolism Pathway

Gemfibrozil's activation of PPAR α leads to a cascade of events that ultimately reduce plasma triglyceride levels and increase high-density lipoprotein (HDL) levels.

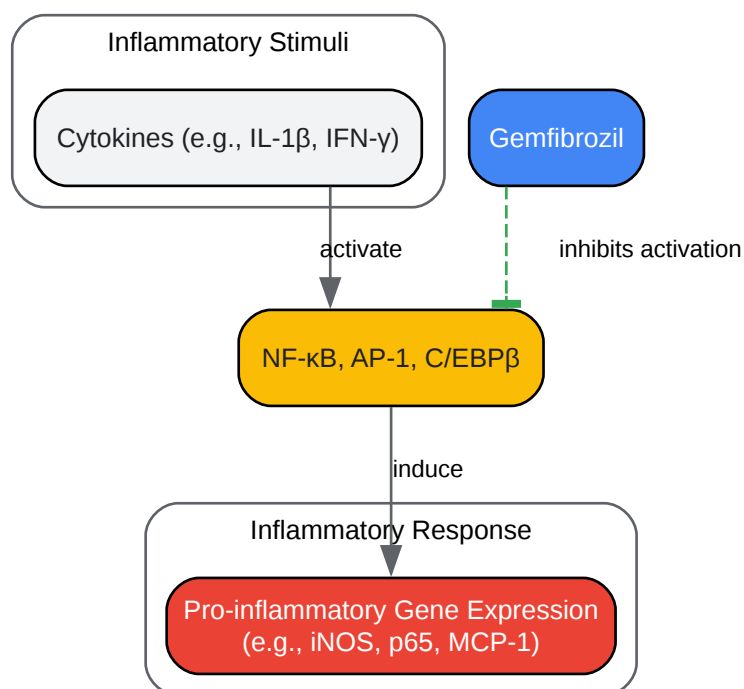


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Caption: PPAR α -dependent lipid-lowering mechanism of Gemfibrozil.

Anti-Inflammatory Signaling Pathway

Gemfibrozil has been shown to exert anti-inflammatory effects by inhibiting key pro-inflammatory transcription factors. This action can occur through both PPAR α -dependent and independent mechanisms.



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Caption: Gemfibrozil's inhibition of pro-inflammatory transcription factors.

This guide serves as a foundational resource for professionals engaged in research and development involving Gemfibrozil and its deuterated analog. The provided data and protocols are intended to facilitate accurate and efficient experimental work.

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